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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the stability and recommended storage
conditions for FNDR-20123, a potent, first-in-class, orally active anti-malarial histone
deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the
compound's integrity and obtaining reliable experimental results.

Overview and Mechanism of Action

FNDR-20123 is a pan-HDAC inhibitor with nanomolar efficacy against both Plasmodium and
human HDACSs.[1][2][3] It demonstrates significant activity against the asexual and sexual
blood stages of Plasmodium falciparum, making it a promising candidate for malaria treatment.
[1][3][4] Its mechanism of action involves the inhibition of HDAC enzymes, leading to
hyperacetylation of histones, which in turn disrupts the tightly regulated transcriptional
processes essential for the parasite's life cycle.[5]

The inhibitory action of FNDR-20123 on HDACSs results in the accumulation of acetyl groups on
histone proteins, a state known as hyperacetylation. This alteration of the chromatin structure
leads to a less condensed and more transcriptionally active state. In Plasmodium falciparum,
this disruption of the normal gene expression pattern is catastrophic for the parasite, ultimately
leading to its death.
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Caption: Mechanism of action of FNDR-20123 in Plasmodium falciparum.

Stability and Storage Conditions

Proper storage of FNDR-20123 is essential to prevent degradation and ensure its potency in
experimental assays. The following tables summarize the recommended storage conditions
and stability data.

Recommended Storage Conditions
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Form Temperature Duration Additional Notes

Lyophilized Powder -20°C 36 months Keep desiccated.

Aliquot to avoid

. . repeated freeze-thaw
Stock Solution (in

DMSO)

-80°C 6 months cycles. Store in sealed
containers, away from

moisture.[3]

Aliquot to avoid

. . repeated freeze-thaw
Stock Solution (in

DMSO)

-20°C 1 month cycles. Store in sealed
containers, away from

moisture.[3]

In Vitro Stability

FNDR-20123 has demonstrated good stability in in vitro metabolic systems.

System Species Stability

. . >75% remaining after 2-hour
Liver Microsomes Human, Mouse, Rat _ _
incubation.[4]

Experimental Protocols
Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of FNDR-20123 for in vitro and in

vivo studies.
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4. Aliquot into cryovials

5. Store at -20°C or -80°C
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Caption: Workflow for preparing FNDR-20123 stock solution.

Materials:

« FNDR-20123 lyophilized powder
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100% Dimethyl sulfoxide (DMSO), sterile

Sterile microcentrifuge tubes or cryovials

Calibrated balance

Vortex mixer and/or sonicator

Procedure:

o Equilibrate the FNDR-20123 vial to room temperature before opening to prevent moisture
condensation.

e Accurately weigh the desired amount of FNDR-20123 powder in a sterile tube.

e Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g.,
10 mM).

» Vortex the solution vigorously and/or sonicate until the powder is completely dissolved.

 Aliquot the stock solution into single-use volumes in sterile, tightly sealed cryovials to
minimize freeze-thaw cycles.

» Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term
storage (up to 6 months).[3]

Protocol for Assessing Long-Term Stability of FNDR-
20123 in Solution

This protocol outlines a general method for determining the long-term stability of FNDR-20123
in a prepared stock solution.

Objective: To evaluate the degradation of FNDR-20123 in a DMSO stock solution over time at
recommended storage temperatures.

Materials:

e FNDR-20123 stock solution in DMSO (e.g., 10 mM)
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High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

-20°C and -80°C freezers

Calibrated analytical balance and volumetric flasks

Procedure:

e Time Point Zero (T=0) Analysis:

o Immediately after preparing the FNDR-20123 stock solution, perform an initial analysis by
HPLC.

o Dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

o Inject the sample and record the chromatogram. The area of the FNDR-20123 peak at
T=0 will serve as the baseline (100% integrity).

o Sample Storage:

o Store the aliquots of the FNDR-20123 stock solution at both -20°C and -80°C.

o Time Point Analysis:

o At predetermined time points (e.g., 1, 2, 3, and 6 months for -80°C; 1, 2, 3, and 4 weeks
for -20°C), remove one aliquot from each storage temperature.

o Allow the aliquot to thaw completely at room temperature.

o Prepare and analyze the sample by HPLC under the same conditions as the T=0 analysis.

o Data Analysis:

o For each time point, calculate the percentage of FNDR-20123 remaining by comparing the
peak area to the T=0 peak area.
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o Monitor the appearance of any new peaks in the chromatogram, which may indicate
degradation products.

o Plot the percentage of FNDR-20123 remaining versus time for each storage condition.

Inhibitory Activity

FNDR-20123 is a potent inhibitor of several HDAC isoforms. The following table summarizes its
in vitro inhibitory activity.

Target ICs0 (NM)
Plasmodium HDAC 31
Human HDAC 3

P. falciparum Asexual Stage 41

P. falciparum Male Gametocytes 190
Human HDAC1 25
Human HDAC?2 29
Human HDAC3 2

Human HDACG6 11
Human HDACS8 282

Data compiled from multiple sources.[1][3][6][7]

These application notes are intended to provide guidance for the proper handling and storage
of FNDR-20123. For specific experimental applications, further optimization may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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